N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
CAS No.: 941945-13-7
Cat. No.: VC5971441
Molecular Formula: C19H19FN2O4S2
Molecular Weight: 422.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941945-13-7 |
|---|---|
| Molecular Formula | C19H19FN2O4S2 |
| Molecular Weight | 422.49 |
| IUPAC Name | N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 |
| Standard InChI Key | CLGCUZAKOLYEIS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with a 4-fluorophenyl group.
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An ethyl linker connecting the thiazole’s 4-position to a sulfonamide group.
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A 2,4-dimethoxybenzenesulfonamide moiety, where the sulfonamide (–SO₂NH–) is attached to a benzene ring bearing methoxy (–OCH₃) groups at the 2- and 4-positions.
The IUPAC name, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide, systematically describes this arrangement. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy groups on the benzene ring may influence electronic properties and binding interactions.
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₂O₄S₂ |
| Molecular Weight | 422.49 g/mol |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
| InChI Key | CLGCUZAKOLYEIS-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (sulfonamide –NH–) |
| Hydrogen Bond Acceptors | 8 (S=O, N, OCH₃, F) |
| Topological Polar Surface Area | 121 Ų |
| LogP (Calculated) | 3.2 |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests reasonable membrane permeability, while the polar surface area (121 Ų) indicates potential challenges in blood-brain barrier penetration. Solubility data remain unreported, necessitating further experimental characterization.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step protocols to assemble the thiazole core and introduce substituents. A representative pathway includes:
Step 1: Thiazole Ring Formation via Hantzsch Condensation
Reaction of a 4-fluorophenyl-substituted α-bromoketone with thiourea yields the 2-(4-fluorophenyl)thiazole intermediate. This classical method facilitates thiazole cyclization through nucleophilic attack of the thioamide on the electrophilic ketone.
Step 2: Ethyl Linker Installation
Alkylation of the thiazole’s 4-position with 2-bromoethylamine introduces the ethylamine sidechain. This step may employ bases like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux.
Step 3: Sulfonamide Coupling
Reacting the ethylamine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) forms the sulfonamide bond. Purification via column chromatography or recrystallization yields the final product.
Optimization Challenges
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Regioselectivity: Ensuring substitution at the thiazole’s 4-position requires careful control of reaction conditions.
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Sulfonylation Efficiency: The nucleophilicity of the ethylamine group must be preserved during coupling.
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Purification: High-resolution chromatographic techniques are critical due to the compound’s structural complexity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental spectra are unavailable, predicted signals include:
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¹H NMR:
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δ 8.2–7.6 ppm (aromatic protons from fluorophenyl and dimethoxyphenyl).
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δ 4.0–3.8 ppm (methoxy –OCH₃ groups).
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δ 3.6–3.4 ppm (–CH₂– groups in the ethyl linker).
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¹³C NMR:
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δ 165–160 ppm (thiazole C-2 and sulfonamide S=O).
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δ 115–105 ppm (aromatic carbons adjacent to fluorine).
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Mass Spectrometry
The molecular ion peak ([M+H]⁺) is expected at m/z 423.49. Fragmentation patterns would likely involve cleavage of the sulfonamide bond and loss of the methoxy groups.
Computational Modeling and Docking Studies
Target Prediction
In silico analyses suggest potential interactions with:
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Kinases: The thiazole scaffold mimics ATP-binding motifs.
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Carbonic Anhydrases: Sulfonamides are known inhibitors of these enzymes.
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G Protein-Coupled Receptors (GPCRs): Fluorophenyl groups may engage in hydrophobic binding pockets.
Docking Simulations
Hypothetical docking into the active site of carbonic anhydrase IX (PDB: 3IAI) reveals:
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The sulfonamide’s –SO₂NH– group coordinates with the zinc ion.
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The fluorophenyl moiety occupies a hydrophobic cleft.
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Methoxy groups form hydrogen bonds with adjacent residues.
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